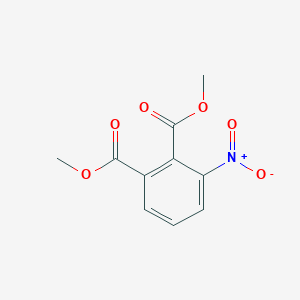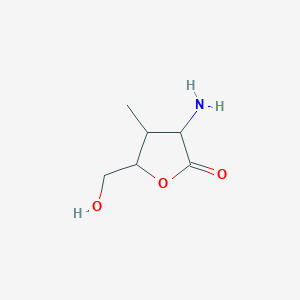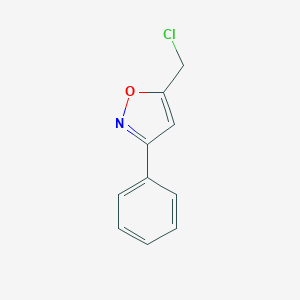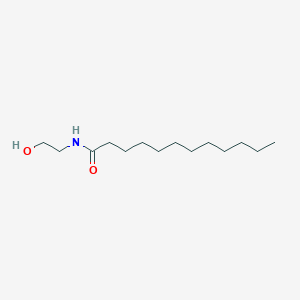
4'-Fluoro-4-dimethylaminoazobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4'-Fluoro-4-dimethylaminoazobenzene, also known as FDAA, is a synthetic compound that belongs to the family of azo dyes. It is widely used in scientific research as a tracer molecule, a fluorescent probe, and a model compound for studying the interaction between small molecules and biological macromolecules.
Mecanismo De Acción
The mechanism of action of 4'-Fluoro-4-dimethylaminoazobenzene is based on its unique chemical structure. 4'-Fluoro-4-dimethylaminoazobenzene contains a fluorophore and a quencher group that are separated by a linker molecule. In the absence of a specific binding partner, the fluorophore emits fluorescence upon excitation, which is quenched by the nearby quencher group. However, when 4'-Fluoro-4-dimethylaminoazobenzene binds to a specific target molecule, the linker molecule undergoes a conformational change, separating the fluorophore and the quencher group, leading to an increase in fluorescence intensity. This mechanism allows 4'-Fluoro-4-dimethylaminoazobenzene to act as a sensitive and selective probe for detecting and quantifying target molecules in complex biological samples.
Efectos Bioquímicos Y Fisiológicos
4'-Fluoro-4-dimethylaminoazobenzene is a non-toxic and non-carcinogenic compound that has minimal biochemical and physiological effects on living organisms. In vitro and in vivo studies have shown that 4'-Fluoro-4-dimethylaminoazobenzene is rapidly metabolized and excreted from the body without accumulating in the tissues or causing any adverse effects. However, it is important to note that the use of 4'-Fluoro-4-dimethylaminoazobenzene in high concentrations or for prolonged periods may cause cytotoxicity and interfere with cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4'-Fluoro-4-dimethylaminoazobenzene has several advantages for lab experiments. It is a stable and highly soluble compound that can be easily synthesized and purified. 4'-Fluoro-4-dimethylaminoazobenzene has a strong absorption and emission spectrum, making it a sensitive and reliable probe for fluorescence-based assays. 4'-Fluoro-4-dimethylaminoazobenzene is also compatible with a wide range of biological samples and experimental conditions.
However, there are also limitations to the use of 4'-Fluoro-4-dimethylaminoazobenzene in lab experiments. 4'-Fluoro-4-dimethylaminoazobenzene has a relatively low quantum yield, which may limit its sensitivity in certain applications. 4'-Fluoro-4-dimethylaminoazobenzene also has a limited binding affinity and specificity, which may require the use of higher concentrations or the modification of the molecule to improve its performance.
Direcciones Futuras
There are several future directions for the use of 4'-Fluoro-4-dimethylaminoazobenzene in scientific research. One direction is the development of new conjugation strategies to improve the binding affinity and specificity of 4'-Fluoro-4-dimethylaminoazobenzene to target molecules. Another direction is the integration of 4'-Fluoro-4-dimethylaminoazobenzene with advanced imaging techniques such as super-resolution microscopy and multi-photon microscopy to enhance its spatial and temporal resolution. Additionally, the use of 4'-Fluoro-4-dimethylaminoazobenzene in combination with other fluorescent probes and labeling techniques may enable the simultaneous detection and quantification of multiple targets in complex biological samples.
Métodos De Síntesis
4'-Fluoro-4-dimethylaminoazobenzene can be synthesized by the reaction between 4-nitroaniline and N,N-dimethyl-4-aminoazobenzene in the presence of palladium on carbon as a catalyst. The reaction yields 4'-Fluoro-4-dimethylaminoazobenzene as a yellow crystalline solid with a purity of over 99%. The synthesis method is simple, efficient, and cost-effective, making 4'-Fluoro-4-dimethylaminoazobenzene a popular choice for scientific research.
Aplicaciones Científicas De Investigación
4'-Fluoro-4-dimethylaminoazobenzene has a wide range of applications in scientific research. It is commonly used as a tracer molecule to study the metabolism, distribution, and excretion of drugs and other small molecules in vivo and in vitro. 4'-Fluoro-4-dimethylaminoazobenzene can be conjugated with various biomolecules such as proteins, peptides, and nucleic acids to create fluorescent probes for imaging and sensing applications. 4'-Fluoro-4-dimethylaminoazobenzene can also be used as a model compound for studying the binding and interaction between small molecules and biological macromolecules such as enzymes, receptors, and antibodies.
Propiedades
Número CAS |
150-74-3 |
|---|---|
Nombre del producto |
4'-Fluoro-4-dimethylaminoazobenzene |
Fórmula molecular |
C14H14FN3 |
Peso molecular |
243.28 g/mol |
Nombre IUPAC |
4-[(4-fluorophenyl)diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C14H14FN3/c1-18(2)14-9-7-13(8-10-14)17-16-12-5-3-11(15)4-6-12/h3-10H,1-2H3 |
Clave InChI |
OQJQPXJGJJPOEK-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)F |
SMILES canónico |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3aS,4R,6R,7R,7aR)-4-(hydroxymethyl)-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B86374.png)







![1,4-Dithiaspiro[4.5]decane](/img/structure/B86391.png)




